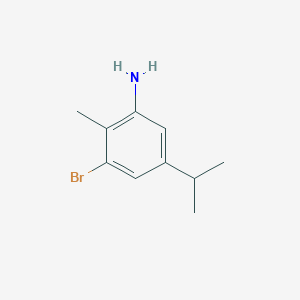

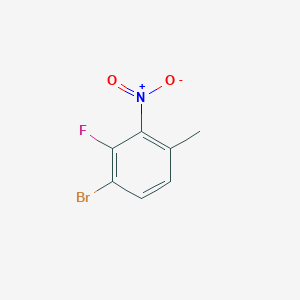

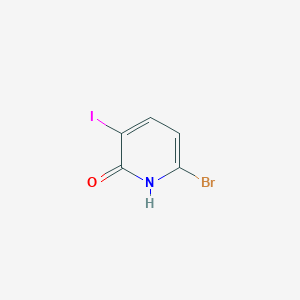

![molecular formula C10H11BrN4O2 B1528244 5-Bromo-1-[(5-éthyl-1,2,4-oxadiazol-3-yl)méthyl]-2-méthyl-1,4-dihydropyrimidin-4-one CAS No. 1803609-58-6](/img/structure/B1528244.png)

5-Bromo-1-[(5-éthyl-1,2,4-oxadiazol-3-yl)méthyl]-2-méthyl-1,4-dihydropyrimidin-4-one

Vue d'ensemble

Description

5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C10H11BrN4O2 and its molecular weight is 299.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Biologique Agricole

Dérivés de 1,2,4-oxadiazole : , qui incluent la structure centrale du composé en question, ont montré une large gamme d'activités biologiques bénéfiques pour l'agriculture . Ils ont été synthétisés et évalués pour leur efficacité contre les maladies des plantes qui menacent la sécurité alimentaire.

Activité Nématiacide

Ces composés ont démontré une activité modérée contre Meloidogyne incognita, un nématode qui peut causer des dommages importants aux cultures .

Activité Antifongique

Les dérivés présentent également des propriétés antifongiques, en particulier contre Rhizoctonia solani, un champignon qui provoque le flétrissement de la gaine du riz et constitue une menace importante pour l'agriculture mondiale .

Effets Antibactériens

Notamment, certains dérivés ont de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), qui provoque la brûlure bactérienne des feuilles du riz, et Xanthomonas oryzae pv. oryzicola (Xoc), responsable des stries bactériennes des feuilles du riz. Ces maladies peuvent entraîner des pertes de récoltes importantes et des dommages économiques graves .

Potentiel Pharmacologique

L'hétérocycle 1,2,4-oxadiazole est reconnu comme un bioisostère de l'amide mais avec une meilleure stabilité hydrolytique et métabolique. Cela en fait un pharmacophore important pour la création de nouvelles molécules médicamenteuses .

Agents Antiviraux

Bien que le composé spécifique n'ait pas été directement lié à l'activité antivirale, les dérivés de l'indole (une classe de composés apparentés) ont montré un potentiel en tant qu'agents antiviraux. Ils auraient inhibé le virus de la grippe A et le virus Coxsackie B4, ce qui suggère que des structures similaires pourraient être explorées pour leurs propriétés antivirales .

Propriétés Anti-infectieuses

Les parents structuraux du composé ont été étudiés pour leurs propriétés anti-infectieuses, en particulier contre Trypanosoma cruzi, l'agent causal de la maladie de Chagas. Cela indique des applications potentielles dans le développement de traitements contre les infections parasitaires .

Inhibition de l'Acetylcholinestérase

Des dérivés de 1,3,4-oxadiazole, qui partagent une partie oxadiazole similaire avec le composé en question, ont été évalués comme inhibiteurs de l'acétylcholinestérase. Cela suggère des applications de recherche possibles dans les maladies neurodégénératives comme la maladie d'Alzheimer .

Applications Antibactériennes

Les analogues structuraux du composé ont été synthétisés et testés pour leur activité antibactérienne, indiquant son utilisation potentielle dans le développement de nouveaux agents antibactériens .

Mécanisme D'action

Target of Action

The compound 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is likely to target a range of infectious agents. Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities

Mode of Action

It can be inferred from the properties of similar compounds that it may interact with its targets through hydrogen bonding . Nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors , which could facilitate interactions with target proteins or enzymes.

Biochemical Pathways

Given the anti-infective activities of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.

Result of Action

Based on the anti-infective activities of similar compounds , it can be inferred that this compound may inhibit the growth or replication of infectious agents, leading to their eventual elimination.

Propriétés

IUPAC Name |

5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGTUSGZNILVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN2C=C(C(=O)N=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

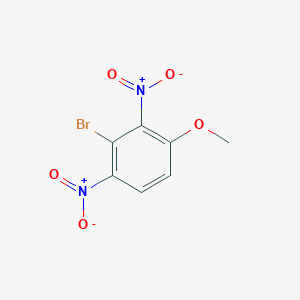

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)